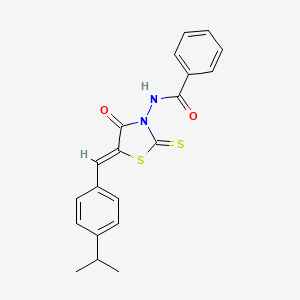

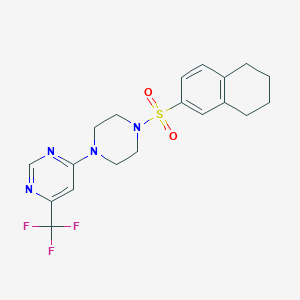

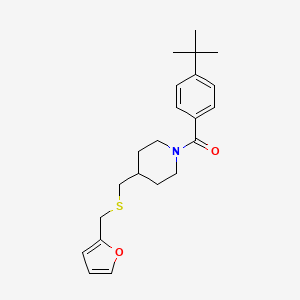

![molecular formula C11H18N4O B2520210 5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole CAS No. 2137581-10-1](/img/structure/B2520210.png)

5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. This particular derivative includes additional complex ring structures, such as a pyrrolopyridine moiety, which may contribute to its chemical and biological properties.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives often involves the condensation of appropriate carboxylic acids with amidoximes or hydrazides. For instance, the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings was achieved through a multistep process, indicating the potential complexity involved in synthesizing such compounds . Similarly, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives required the reaction of 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be characterized using techniques such as IR, NMR, HRMS, and X-ray crystallography. For example, the crystal structure of a related compound was found to be monoclinic with coplanar aromatic rings, which is conducive to conjugation . Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), can also be used to predict structural parameters and vibrational frequencies, as demonstrated in the study of a benzoxadiazocine derivative .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including hydroxylation, oxidation, conjugation with different moieties like sulfate, glucuronide, or N-acetylglucosamine, and even ring-opening reactions . The reactivity of the oxadiazole ring can be influenced by the nature of the substituents and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as absorption and emission spectra, can be influenced by the substituents on the oxadiazole ring and the solvent polarity. For instance, the absorption maxima and fluorescence of certain derivatives were found to vary depending on the substituents and the solvent used . The quantum yields of fluorescence and the molecular orbital properties can also provide insights into the electronic characteristics of these compounds .

Case Studies

While specific case studies on the compound were not provided, related oxadiazole derivatives have been studied for their antimicrobial activity, indicating potential applications in medicinal chemistry . Additionally, the metabolism of a structurally similar compound, BMS-645737, was extensively studied, revealing complex biotransformation pathways that could be relevant for understanding the pharmacokinetics of such molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research on oxadiazole derivatives, including the synthesis and characterization of novel compounds, is a significant area of interest due to the versatile applications of these molecules. For example, the synthesis of novel 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5-a]pyridine units has been documented, revealing insights into their optical properties and structural configurations through methods such as X-ray crystallography (Yang et al., 2011). Such research underscores the potential for creating compounds with specific optical characteristics, which can be useful in materials science and sensor development.

Antimicrobial and Anticancer Activities

Compounds structurally similar to 5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole have been explored for their biological activities. For instance, various 1,2,4-oxadiazole derivatives have demonstrated strong antimicrobial properties (Krolenko et al., 2016). Additionally, studies have shown that certain oxadiazole derivatives exhibit significant anticancer activity, presenting opportunities for the development of new therapeutic agents (Abdo & Kamel, 2015).

Applications in Materials Science

The study of oxadiazole derivatives extends into materials science, where their unique optical and electronic properties make them candidates for various applications, including fluorescent materials and electronic devices. Research into the synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives has contributed to understanding the structure-activity relationships vital for designing compounds with desired functionalities (Krolenko, Vlasov, & Zhuravel, 2016).

Eigenschaften

IUPAC Name |

5-[(3aR,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8-13-10(16-14-8)11-3-4-15(2)6-9(11)5-12-7-11/h9,12H,3-7H2,1-2H3/t9-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHNQGKFGTUEPH-KOLCDFICSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C23CCN(CC2CNC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)[C@]23CCN(C[C@H]2CNC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 132342266 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

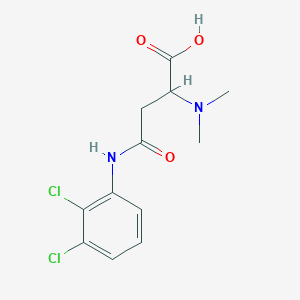

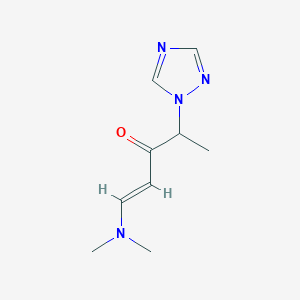

![N-(3,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2520127.png)

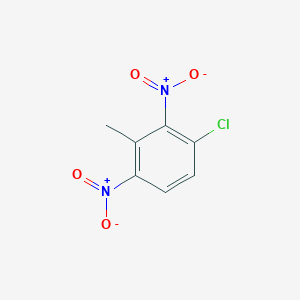

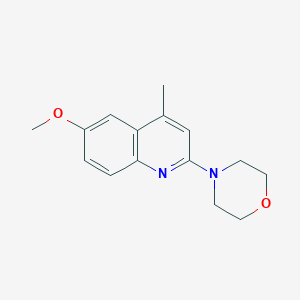

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)

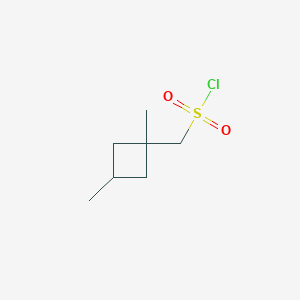

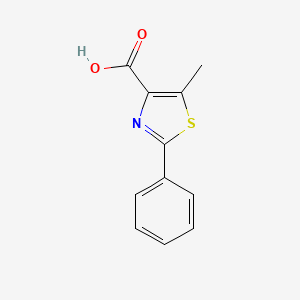

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)